Home > Products > Screening Compounds P53592 > Insulin B (20-30)
Insulin B (20-30) - 91921-56-1

Insulin B (20-30)

Catalog Number: EVT-271496
CAS Number: 91921-56-1
Molecular Formula: C60H85N15O16
Molecular Weight: 1272.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Insulin B (20-30) is a peptide hormone produced by beta cells of the pancreatic islets, and it is considered to be the main anabolic hormone of the body. It regulates the metabolism of carbohydrates, fats and protein by promoting the absorption of, especially glucose from the blood into liver, fat and skeletal muscle cells. In these tissues the absorbed glucose is converted into either glycogen via glycogenesis or fats (triglycerides) via lipogenesis, or, in the case of the liver, into both. Glucose production and secretion by the liver is strongly inhibited by high concentrations of insulin in the blood. Circulating insulin also affects the synthesis of proteins in a wide variety of tissues. It is therefore an anabolic hormone, promoting the conversion of small molecules in the blood into large molecules inside the cells. Low insulin levels in the blood have the opposite effect by promoting widespread catabolism, especially of reserve body fat.
Source

Insulin is synthesized in the pancreatic beta cells as preproinsulin, which is processed into proinsulin before being converted into active insulin. The B chain, including the B (20-30) segment, is essential for the hormone's biological function. The specific sequence of the B chain influences its interaction with insulin receptors, which is critical for glucose metabolism.

Classification

Insulin B (20-30) can be classified as a peptide hormone. It falls under the category of biologically active peptides that play significant roles in metabolic processes. This peptide is part of a larger protein structure known as insulin, which consists of two chains (A and B) linked by disulfide bonds.

Synthesis Analysis

Methods

The synthesis of Insulin B (20-30) can be achieved through various methods, including:

  1. Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a solid support, allowing for efficient synthesis of peptides.
  2. Liquid-Phase Peptide Synthesis: Similar to solid-phase synthesis but conducted in solution, this method can also be employed for producing peptide sequences.
  3. Enzymatic Methods: Techniques such as trypsin-mediated ligation can be used to assemble peptide fragments into larger structures.

Technical Details

The synthesis typically requires protecting groups to prevent unwanted reactions during the coupling of amino acids. For example, N-terminal protection may involve using Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups. The final product must undergo deprotection and purification steps to yield Insulin B (20-30) in its active form.

Molecular Structure Analysis

Structure

The molecular structure of Insulin B (20-30) consists of the following amino acid sequence:

LysB20 ValB21 GlyB22 SerB23 GluB24 ValB25 TyrB26 ThrB27 ProB28 LysB29\text{LysB20 ValB21 GlyB22 SerB23 GluB24 ValB25 TyrB26 ThrB27 ProB28 LysB29}

Data

The three-dimensional structure of insulin reveals that this segment contributes to the hydrophobic core and stabilizes interactions between monomers. The presence of specific residues in this region influences receptor binding affinity and biological activity.

Chemical Reactions Analysis

Reactions

The chemical reactions involving Insulin B (20-30) primarily include:

Technical Details

The synthesis process may involve acylation reactions where carboxylic acid derivatives are used to modify amino groups on the peptide, enhancing solubility or bioactivity.

Mechanism of Action

Process

Insulin B (20-30) interacts with insulin receptors on target cells, initiating a signaling cascade that facilitates glucose uptake and metabolism. The binding affinity and specificity are influenced by this peptide segment's conformation and composition.

Data

Studies have shown that modifications within this region can significantly affect insulin's biological activity, underscoring its importance in receptor recognition and activation.

Physical and Chemical Properties Analysis

Physical Properties

Insulin B (20-30) exhibits typical properties associated with peptides, including solubility in aqueous solutions and stability under physiological conditions.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 1,200 Da.
  • Isoelectric Point: Varies depending on the amino acid composition but typically around pH 5-6.

These properties are critical for its function as a hormone in metabolic regulation.

Applications

Scientific Uses

Insulin B (20-30) has several applications in scientific research:

  1. Drug Development: Understanding this segment aids in designing insulin analogs with improved pharmacokinetic profiles.
  2. Biotechnology: Used in recombinant DNA technology to produce active insulin variants.
  3. Research Studies: Investigated for its role in receptor binding studies and metabolic pathway analysis.
Molecular Interactions & Signaling Pathways of Insulin B (20-30)

Role in Insulin Receptor Binding Dynamics

The insulin receptor (IR) ectodomain adopts an inverted "V" conformation in its inactive state, stabilized by multiple interfaces between its two αβ protomers [2] [9]. Insulin binding triggers a major conformational shift, transitioning the receptor towards a T-shaped active state. Insulin B (20-30), particularly residues PheB24, PheB25, TyrB26, and the C-terminal ThrB30, plays a non-redundant role in high-affinity binding to the primary site (Site 1) on the IR α-subunit [2] [9]. Site 1 is formed at the junction of the L1 domain and the αCT' segment (residues 704-719) from the opposite protomer within the IR dimer [2] [9].

  • PheB24 and TyrB26: These hydrophobic residues insert into a pocket formed primarily by the L1 domain's central β-sheet (e.g., Phe64, Leu36, Phe88 in IR-A numbering) [9]. TyrB26 also forms a crucial hydrogen bond with the main chain of the αCT' helix. Mutations at PheB24 or TyrB26 drastically reduce insulin's affinity for IR .
  • ThrB30: The C-terminal residue anchors the peptide via interactions with residues in the L1 domain and the αCT' segment. Its modification or removal significantly impairs binding .
  • Conformational Change Trigger: Binding of Insulin B (20-30) to Site 1 disrupts the apo-IR's Λ-shape by displacing the αCT' segment from its resting position tucked against the L1 domain of the same protomer. This displacement is a critical first step in IR activation, destabilizing the inhibitory interfaces (particularly L1-αCT' and L1-FnIII-2') and facilitating the movement of the membrane-proximal FnIII domains [9] [2]. This initial engagement primes the receptor for subsequent structural transitions and Site 2 engagement.

Table 1: Key Residues in Insulin B (20-30) and Their IR Site 1 Interactions

Insulin B-Chain ResidueRole in Site 1 BindingCritical IR Residues InteractingEffect of Mutation/Deletion
PheB24Hydrophobic core insertionIR L1: Phe64, Leu36, Phe88Severe loss of binding affinity & bioactivity
PheB25Hydrophobic packing, structural stabilizationIR L1/αCT' hydrophobic residuesSignificant reduction in affinity
TyrB26Hydrophobic packing; H-bond donor/acceptorIR L1: Main chain carbonyls; αCT'Severe loss of binding affinity & bioactivity
ThrB30Anchoring via H-bonds and hydrophobic contacts; C-terminal positioningIR L1: His68, others; αCT'Drastic reduction in affinity; loss of biological potency

Modulation of Tyrosine Kinase Activation in Beta Subunits

The conformational changes initiated by insulin binding, critically dependent on Insulin B (20-30) engagement at Site 1, propagate across the plasma membrane to the intracellular tyrosine kinase domains of the β-subunits. This long-range allostery relieves autoinhibition within the kinase domains [2] [6] [9].

  • Transphosphorylation Cascade: The initial relief of autoinhibition allows one β-subunit kinase to phosphorylate key tyrosine residues in the activation loop (Tyr1158, Tyr1162, Tyr1163 in IR-B numbering; equivalent to Tyr1146, Tyr1150, Tyr1151 in IR-A) of the adjacent β-subunit within the dimeric receptor. This trans-autophosphorylation is the hallmark of IR activation [2] [6] [10].
  • Sequential Phosphorylation: Biochemical evidence suggests a sequential order for activation loop phosphorylation: Tyr1162 (Y2) is phosphorylated first, followed by Tyr1158 (Y1), and then Tyr1163 (Y3) [9] [10]. Phosphorylation of Y2 and Y3 is absolutely required for full kinase activation, while Y1 phosphorylation further stabilizes the active conformation and influences substrate specificity.
  • Role of Insulin B (20-30): Disruption of Insulin B (20-30)-mediated Site 1 binding (e.g., via PheB24 or TyrB26 mutations) prevents the conformational changes necessary to initiate this transphosphorylation cascade. Kinase-defective IR mutants (e.g., mutated in the ATP-binding site) fail to undergo autophosphorylation and cannot mediate downstream insulin actions, including receptor internalization and metabolic signaling [6] [10].
  • Juxtamembrane and C-terminal Phosphorylation: Following activation loop phosphorylation, IR phosphorylates tyrosine residues in the juxtamembrane (JM) region (e.g., Tyr965) and C-terminal tail (e.g., Tyr1328, Tyr1334). Phosphorylation of Tyr965 (NPXY motif) creates a docking site for IRS proteins and Shc via their PTB domains, initiating downstream signaling cascades [2] [10].

Table 2: Key Tyrosine Phosphorylation Sites in IR β-Subunit and Role in Signaling

Phosphorylation Site (IR-B Numbering)Domain LocationPhosphorylation OrderFunctional Consequence
Tyr1158 (Y1)Activation LoopSecondStabilizes active conformation; influences substrate specificity.
Tyr1162 (Y2)Activation LoopFirstCritical for full kinase activation; release from catalytic cleft. Mutation abolishes activity.
Tyr1163 (Y3)Activation LoopThirdCritical for full kinase activation; release from catalytic cleft. Mutation abolishes activity.
Tyr965Juxtamembrane (JM)After loopDocking site for IRS/Shc PTB domains (NPXY motif); initiates metabolic (IRS) and mitogenic (Shc) signaling.
Tyr1328, Tyr1334C-terminal TailAfter loopModulate kinase activity and adapter protein binding; roles less defined than JM/loop sites, implicated in endocytosis.

Interactions with Redox-Dependent Plasma Microenvironments

Pancreatic β-cells, the site of insulin production and secretion, exhibit a uniquely fragile redox balance. They possess relatively low expression levels of classic antioxidant enzymes (catalase, glutathione peroxidase, superoxide dismutase) compared to other cell types, relying instead on systems like peroxiredoxins (PRX), thioredoxins (TRX), and thioredoxin reductase (TRXR) for redox regulation [1] [3]. Insulin B (20-30), and insulin folding/stability in general, is highly sensitive to this redox environment.

  • ER Redox in Insulin Maturation: Insulin biosynthesis involves the formation of three disulfide bonds within the endoplasmic reticulum (ER). The oxidizing environment of the ER is crucial for proinsulin folding, facilitated by protein disulfide isomerase (PDI). PDI is regenerated by ER oxidoreductin-1 (ERO1), which transfers electrons to oxygen, generating H₂O₂ as a by-product [1] [3]. Insulin B (20-30) contains CysB19, involved in the inter-chain disulfide bond with CysA20. Perturbations in ER redox (e.g., excessive H₂O₂ production under nutrient overload) can lead to proinsulin misfolding and impaired insulin secretion.
  • ROS Signaling in Insulin Secretion: Physiological levels of reactive oxygen species (ROS), particularly H₂O₂ derived from cytoplasmic sources like NADPH oxidases (NOX) upon glucose uptake, act as essential second messengers in glucose-stimulated insulin secretion (GSIS) in both rodent and human β-cells [1] [3]. However, Insulin B (20-30)'s functionality post-secretion can be compromised in a pro-oxidative extracellular or target tissue microenvironment.
  • Redox Sensitivity of Insulin-Receptor Interaction: Thioredoxin-interacting protein (TXNIP) is upregulated by glucose and hyperglycemia. TXNIP binds to and inhibits thioredoxin (TRX), a key component of the cellular antioxidant defense system. Elevated TXNIP contributes to oxidative stress and has been shown to impair insulin signaling, potentially affecting the sensitivity of the insulin-IR interaction or downstream events [3]. Furthermore, inflammatory cytokines (elevated in insulin resistance/T2D) can activate serine/threonine kinases (e.g., PKC isoforms, JNK, IKKβ). These kinases can phosphorylate the insulin receptor (on serine residues) or IRS proteins, inhibiting IR tyrosine kinase activity and downstream signaling, creating a vicious cycle of insulin resistance [1] [10]. While not directly modifying Insulin B (20-30), this redox/inflammation-driven serine phosphorylation acts as a critical negative modulator of the signaling initiated by the insulin-IR interaction.
  • Impact on Insulin Structure/Aggregation: Prolonged exposure to oxidative stress can contribute to insulin aggregation and fibril formation, processes where the stability of the B-chain, including the B (20-30) region, is crucial [3] . Misfolded or aggregated insulin loses biological activity.

Table 3: Key Redox Factors Influencing Insulin B (20-30) Function and Signaling

Redox ComponentLocation/FunctionImpact on Insulin B (20-30)/Signaling
ER Oxidoreductin-1 (ERO1)Endoplasmic Reticulum; regenerates oxidized PDI.Generates H₂O₂ during proinsulin disulfide bond formation (involving CysB19). Chronic overload impairs folding.
Peroxiredoxin 4 (PRX4)ER and cytoplasm; reduces H₂O₂ and peroxides using TRX.Protects against ER/protein oxidative stress; overexpression in β-cells increases insulin content.
Thioredoxin (TRX)Cytoplasm/Nucleus; key reductase in antioxidant defense, regulates signaling.Inhibited by TXNIP under hyperglycemia; reduced TRX activity contributes to oxidative stress impairing insulin signaling sensitivity.
Thioredoxin-Int. Protein (TXNIP)Upregulated by glucose/ChREBP; binds/inhibits TRX.Elevated in diabetes; promotes β-cell apoptosis and insulin resistance via oxidative stress and inflammation. Targets insulin signaling nodes.
Serine/Threonine Kinases (PKC, JNK, IKKβ)Activated by ROS/inflammation/FFAs.Phosphorylate IR/IRS on serine residues, inhibiting tyrosine kinase activity and downstream signaling from the activated receptor. Negative feedback/insulin resistance.
NADPH Oxidases (NOX)Plasma membrane/cytoplasm; produce superoxide (O₂•⁻)/H₂O₂.Physiological H₂O₂ acts as a GSIS signal. Chronic overactivation contributes to pathological oxidative stress impairing insulin sensitivity in target tissues.

Impact on Glucose Transporter (GLUT4) Translocation Mechanisms

The ultimate metabolic action of insulin, facilitated by the initial Insulin B (20-30)-dependent IR binding and activation, is the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane in muscle and adipose tissue. This process is critically dependent on the PI3K/Akt pathway downstream of IR activation [4] [8] [10].

  • PI3K/Akt Pathway Activation: IRS proteins, docked at phosphorylated Tyr residues in the IR JM region (e.g., pTyr965), recruit and activate Class IA PI3K. PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) at the plasma membrane, which recruits Akt (PKB) and PDK1. Akt is fully activated by phosphorylation [4] [10].
  • Akt-Dependent GLUT4 Translocation: Activated Akt phosphorylates multiple substrates involved in GLUT4 vesicle (GSV) trafficking. Key substrates include:
  • TBC1D4 (AS160): Phosphorylation by Akt inactivates its Rab-GAP activity, allowing activation of Rab proteins (e.g., Rab10) that promote GSV movement and fusion with the plasma membrane [4] [10].
  • TUG (Tether containing UBX domain for GLUT4): In unstimulated cells, TUG traps GLUT4 in intracellular GSVs by tethering them to Golgi matrix proteins like Golgin-160 and ACBD3. Insulin signaling triggers TUG cleavage. Recent studies show acetylation of the TUG C-terminus enhances its GSV trapping function. Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase, deacetylates TUG, promoting its insulin-stimulated cleavage and subsequent release of GSVs for translocation [8]. The initial insulin signal, dependent on Insulin B (20-30)-mediated IR activation, is therefore essential for triggering this TUG cleavage event.
  • Ceramide Inhibition: Elevated ceramide levels, a feature of lipid oversupply and insulin resistance, directly inhibit insulin-stimulated GLUT4 translocation. Ceramide analogs (e.g., C2-ceramide) inhibit Akt phosphorylation and activation downstream of PI3K, without affecting early IR or IRS-1 tyrosine phosphorylation [4]. This inhibition occurs at a step distal to PI3K activation but upstream of Akt, effectively blocking the signal initiated by insulin binding and IR activation. Overexpression of constitutively active Akt can overcome ceramide inhibition of GLUT4 translocation [4].
  • Essential Role of Initial Insulin-IR Interaction: The efficient triggering of the entire GLUT4 translocation cascade – from IRS/PI3K activation, through Akt-mediated phosphorylation of TBC1D4 and modulation of TUG acetylation/cleavage – is fundamentally dependent on the high-fidelity binding of insulin to IR Site 1, mediated by Insulin B (20-30). Disruption of this interaction impairs the entire downstream metabolic response.

Table 4: Key Downstream Effectors Linking IR Activation to GLUT4 Translocation

Effector Protein/PathwayFunctionRegulation by Insulin SignalingImpact on GLUT4 Translocation
PI3K (Class IA)Generates PIP₃ at plasma membrane.Activated by recruitment to pTyr-IRS proteins.Essential; inhibitors (wortmannin/LY294002) block translocation.
Akt (PKB)Ser/Thr kinase; key signaling node.Recruited to PIP₃, phosphorylated/activated by PDK1/mTORC2.Essential; phosphorylates key effectors (TBC1D4, TUG regulators). Dominant-negative blocks, constit. active stimulates.
TBC1D4 (AS160)Rab-GAP protein; inhibits Rabs involved in GSV trafficking.Phosphorylated by Akt (and AMPK); inactivation of GAP activity releases Rab inhibition (e.g., Rab10), promoting GSV movement/fusion.Critical step; phosphorylation required for translocation.
TUG ProteinTethers GSVs intracellularly via Golgi matrix (Golgin-160/ACBD3) in unstimulated state.Insulin triggers proteolytic cleavage. Acetylation enhances tethering. SIRT2 deacetylates TUG, promoting cleavage & release.Cleavage/release essential for GSV mobilization. Acetylation status modulates trapping efficiency.
CeramideSphingolipid signaling molecule; elevated in insulin resistance.Inhibits Akt phosphorylation/activation downstream of PI3K (mechanism involves PKCζ or PP2A).Potent inhibitor; blocks GLUT4 translocation despite upstream IR/IRS-1 activation.

Properties

CAS Number

91921-56-1

Product Name

Insulin B (20-30)

IUPAC Name

(4S)-4-[(2-aminoacetyl)amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C60H85N15O16

Molecular Weight

1272.4 g/mol

InChI

InChI=1S/C60H85N15O16/c1-34(59(90)91)67-52(83)41(17-9-10-26-61)71-57(88)46-19-12-28-75(46)58(89)50(35(2)76)74-56(87)45(31-38-20-22-39(77)23-21-38)73-55(86)44(30-37-15-7-4-8-16-37)72-54(85)43(29-36-13-5-3-6-14-36)69-48(79)33-66-51(82)40(18-11-27-65-60(63)64)70-53(84)42(24-25-49(80)81)68-47(78)32-62/h3-8,13-16,20-23,34-35,40-46,50,76-77H,9-12,17-19,24-33,61-62H2,1-2H3,(H,66,82)(H,67,83)(H,68,78)(H,69,79)(H,70,84)(H,71,88)(H,72,85)(H,73,86)(H,74,87)(H,80,81)(H,90,91)(H4,63,64,65)/t34-,35+,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1

InChI Key

MKLPMLKAAHFYJO-AORDDHPWSA-N

SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)CN)O

Solubility

Soluble in DMSO

Synonyms

Insulin B (20-30); Insulin (B20-B30);

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)CN)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.